molecular formula C18H20ClNO3 B4410636 2-(4-chloro-3-methylphenoxy)-N-(2-methoxybenzyl)propanamide

2-(4-chloro-3-methylphenoxy)-N-(2-methoxybenzyl)propanamide

Cat. No. B4410636
M. Wt: 333.8 g/mol
InChI Key: GXECTXCNKFYZJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-methylphenoxy)-N-(2-methoxybenzyl)propanamide is a chemical compound that belongs to the class of amides. It is commonly known as "GW501516" or "Endurobol". This compound has gained significant attention in the scientific community due to its potential applications in research and development.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(2-methoxybenzyl)propanamide involves the activation of peroxisome proliferator-activated receptor delta (PPARδ). This activation leads to an increase in the expression of genes involved in fatty acid oxidation and energy metabolism, resulting in enhanced endurance and improved physical performance.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase the expression of genes involved in fatty acid oxidation, resulting in increased energy production and improved physical performance. This compound has also been found to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for the treatment of metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-chloro-3-methylphenoxy)-N-(2-methoxybenzyl)propanamide in lab experiments is its ability to enhance endurance and improve physical performance in animal studies. This makes it a useful tool for studying the mechanisms underlying exercise-induced adaptations. However, one of the limitations of this compound is its potential toxicity and adverse effects, which need to be carefully monitored in lab experiments.

Future Directions

There are several future directions for research involving 2-(4-chloro-3-methylphenoxy)-N-(2-methoxybenzyl)propanamide. One potential direction is the investigation of its therapeutic potential in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. Another direction is the study of its effects on muscle metabolism and mitochondrial function. Additionally, further research is needed to determine the long-term safety and potential side effects of this compound.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and development. Its ability to enhance endurance and improve physical performance makes it a useful tool for studying the mechanisms underlying exercise-induced adaptations. Its potential therapeutic applications in the treatment of metabolic disorders also make it a promising avenue for future research.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-(2-methoxybenzyl)propanamide has been widely used in scientific research for its potential applications in the field of sports medicine. It has been found to enhance endurance and improve physical performance in animal studies. This compound has also been investigated for its potential therapeutic applications in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia.

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[(2-methoxyphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c1-12-10-15(8-9-16(12)19)23-13(2)18(21)20-11-14-6-4-5-7-17(14)22-3/h4-10,13H,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXECTXCNKFYZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NCC2=CC=CC=C2OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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